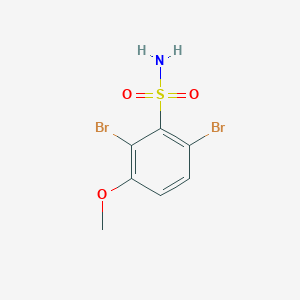
2,6-Dibromo-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Dibromo-3-methoxybenzenesulfonamide” is a chemical compound with the CAS Number: 2241130-02-7 . It has a molecular weight of 345.01 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7Br2NO3S/c1-13-5-3-2-4 (8)7 (6 (5)9)14 (10,11)12/h2-3H,1H3, (H2,10,11,12) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Properties and Decomposition
- The study of N-hydroxybenzenesulfonamide decomposition in alkaline solution to yield N2O and sulfinate (C6H5SO2 -) provides insight into the chemical behavior of related compounds like 2,6-Dibromo-3-methoxybenzenesulfonamide (Bonner & Ko, 1992).
Application in Antitumor Screening
- Sulfonamide-focused libraries, including compounds related to this compound, have been evaluated in cell-based antitumor screens. These compounds are potent cell cycle inhibitors and have been advanced to clinical trials (Owa et al., 2002).
Reaction with Propenylbenzene Derivatives
- A study on the reaction of N, N-Dibromobenzenesulfonamide with various propenylbenzene derivatives provides a foundation for understanding how this compound might behave under similar conditions (Adachi & Otsuki, 1976).
Spectroscopic Studies
- Preliminary spectroscopic studies of analogues like 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide shed light on the spectroscopic characteristics that could be relevant to this compound (Kimber et al., 2003).
Use as a Chlorinating Reagent
- The compound N-chloro-N-methoxybenzenesulfonamide, closely related to this compound, serves as a reactive chlorinating reagent, which could suggest similar utility for this compound (Pu et al., 2016).
Inhibition of Tubulin Polymerization
- Research on sulfonamide drugs, including those structurally similar to this compound, has revealed their role in inhibiting tubulin polymerization, indicating potential applications in cancer treatment (Banerjee et al., 2005).
Biomass Proxy in Geochemistry
- Methoxyphenols like this compound can be used as proxies for terrestrial biomass in geochemical studies, aiding in the analysis of chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Dimer Interaction Energies
- The study of dimer interaction energies in compounds like N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide offers insights into the molecular interactions that may be present in this compound (Karakaya et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
2,6-dibromo-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHGQRUWWDXMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)
![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)


![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)




